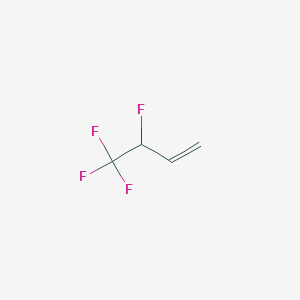

3,4,4,4-Tetrafluorobut-1-ene

Description

Significance of Fluoroalkene Scaffolds in Modern Chemical Synthesis

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluoroalkene scaffolds are particularly valuable due to the unique characteristics they impart. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to modifications in a molecule's lipophilicity, metabolic stability, and bioavailability. researchgate.net Consequently, these fluorinated structures are integral to the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and light-emitting molecules. researchgate.netnih.govbeilstein-journals.orgspringernature.com The introduction of a fluoroalkene unit can lead to enhanced performance and novel functionalities that are not achievable with their non-fluorinated counterparts. researchgate.net The development of new synthetic methods to create these scaffolds is a central theme in modern organofluorine chemistry. uochb.cz

Overview of Per- and Polyfluorinated Alkene Chemistry

Per- and polyfluorinated alkyl substances (PFAS) represent a broad class of chemicals where most or all hydrogen atoms on a carbon chain are replaced by fluorine. mass.gov These compounds are known for their exceptional stability and resistance to heat, water, and oil. scientificupdate.com Per- and polyfluorinated alkenes are a specific subgroup of PFAS that contain a carbon-carbon double bond. Their chemistry is characterized by the strong electron-withdrawing nature of the fluorine atoms, which makes the double bond electron-deficient and susceptible to nucleophilic attack. wikipedia.org This reactivity is harnessed in polymerization processes to create fluoropolymers with high thermal stability and chemical resistance. wikipedia.orgbiosynth.com The study of these compounds also involves understanding their environmental persistence and developing methods for their synthesis and transformation. mass.govpublish.csiro.au

Research Trajectories of 3,4,4,4-Tetrafluorobut-1-ene within Organofluorine Chemistry

Within the vast field of organofluorine chemistry, specific molecules are targeted for their potential as versatile building blocks. This compound has emerged as a compound of interest, primarily through the use of its derivatives as key intermediates for introducing the valuable tetrafluoroethylene (B6358150) (–CF₂CF₂–) unit into more complex structures. researchgate.netnih.gov

This compound itself, with the chemical formula C₄H₄F₄, is a fluorinated alkene. echemi.com However, in practical synthesis, its bromo-derivative, 4-bromo-3,3,4,4-tetrafluorobut-1-ene, is a more commonly used and commercially available starting material. beilstein-journals.orgnih.gov This compound serves as a precursor to reactive intermediates that effectively function as synthetic equivalents of the this compound anion. These intermediates are crucial for installing the tetrafluoroethylene fragment into a wide array of organic molecules. researchgate.netnih.gov The development of methods using this precursor has provided simpler and more efficient pathways to CF₂CF₂-containing compounds, avoiding the use of hazardous fluorinating agents or explosive starting materials. nih.gov Its utility has been demonstrated in the synthesis of fluorinated sugars, liquid crystals, and light-emitting materials. researchgate.netnih.govrsc.org

The table below outlines some key physical and chemical properties of the parent compound and its widely used bromo-derivative.

| Property | This compound | 4-Bromo-3,3,4,4-tetrafluorobut-1-ene |

| CAS Number | 40723-71-5 echemi.com | 18599-22-9 biosynth.com |

| Molecular Formula | C₄H₄F₄ echemi.com | C₄H₃BrF₄ biosynth.com |

| Molecular Weight | 128.07 g/mol echemi.com | 206.96 g/mol biosynth.com |

| Boiling Point | Not readily available | 60-81 °C gmchemix.comchemfish.com |

| Density | Not readily available | ~1.66 g/mL gmchemix.comchemfish.com |

This table provides a summary of key identifiers and physical properties for this compound and its common synthetic precursor.

The development of methods to introduce the tetrafluoroethylene (–CF₂CF₂–) moiety is a significant area of research. A key strategy involves the use of organometallic reagents derived from 4-bromo-3,3,4,4-tetrafluorobut-1-ene. For instance, the insertion of a zinc-silver couple into the carbon-bromine bond of this precursor generates a thermally stable (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide reagent. beilstein-journals.orgresearchgate.net This organozinc compound can then participate in various cross-coupling reactions.

Further advancements include the transmetallation of the zinc reagent to copper species. These copper reagents readily undergo cross-coupling with a variety of electrophiles, such as aromatic iodides and acyl chlorides, to produce a diverse range of molecules containing the desired CF₂CF₂ fragment in good to excellent yields. beilstein-journals.orgresearchgate.net Another approach involves the reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with carbonyl compounds using reagents like methyl lithium, which yields corresponding alcohol adducts. sorbonne-universite.fr These evolving methodologies highlight a trend towards creating versatile, storable, and easy-to-handle reagents for the efficient and practical installation of tetrafluoroethylene units in organic synthesis. researchgate.netresearchgate.net

The following table summarizes key reaction types involving the 4-bromo-3,3,4,4-tetrafluorobut-1-ene precursor.

| Reaction Type | Reagents | Electrophiles/Substrates | Product Type | Reference |

| Organozinc Formation | Zinc-silver couple | 4-bromo-3,3,4,4-tetrafluorobut-1-ene | (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide | beilstein-journals.orgresearchgate.net |

| Copper-Catalyzed Cross-Coupling | Organozinc reagent, Cu(I) catalyst | Iodoarenes, Acyl chlorides | CF₂CF₂-substituted aromatics and ketones | beilstein-journals.org |

| Reductive Coupling | MeLi/LiBr-free | Carbonyl compounds (aldehydes, ketones) | CF₂CF₂-containing alcohols | sorbonne-universite.fr |

| Sharpless Dihydroxylation | K₂OsO₄·2H₂O, (DHQ)₂Pyr | 4-bromo-3,3,4,4-tetrafluorobut-1-ene | Chiral diols | nih.gov |

This interactive table details significant synthetic transformations starting from 4-bromo-3,3,4,4-tetrafluorobut-1-ene to generate various valuable fluorinated compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

721946-03-8 |

|---|---|

Molecular Formula |

C4H4F4 |

Molecular Weight |

128.07 g/mol |

IUPAC Name |

3,4,4,4-tetrafluorobut-1-ene |

InChI |

InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2-3H,1H2 |

InChI Key |

FFXUNECBHNSUNH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C(F)(F)F)F |

Origin of Product |

United States |

Reaction Mechanisms and Transformative Chemistry

Nucleophilic Reactivity and Substitution Dynamics

The presence of highly electronegative fluorine atoms significantly influences the electronic properties of the butene chain, defining the sites and conditions for nucleophilic attack.

The carbon-bromine bond in 4-bromo-3,3,4,4-tetrafluorobut-1-ene serves as a primary site for nucleophilic reactions, most notably for the formation of organometallic reagents. A key transformation is the insertion of zinc metal into the C-Br bond to generate a functionalized organozinc reagent. researchgate.netresearchgate.net

This reaction is typically carried out using a zinc-silver couple in a solvent like dimethylformamide (DMF) at 0 °C. researchgate.netomicsdi.org The resulting organozinc compound, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, is thermally stable and can be stored for extended periods in a refrigerator, enhancing its utility as a synthetic intermediate. researchgate.netresearchgate.net This reagent is a crucial precursor for installing the tetrafluoroethylene (B6358150) (-CF2CF2-) unit into more complex molecules. researchgate.netomicsdi.org The formation of this organozinc reagent is a critical step that enables a variety of subsequent cross-coupling reactions. researchgate.net

Table 1: Formation of (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide

| Reactant | Reagent | Solvent | Temperature | Time | Product |

|---|

Data sourced from multiple studies describing this standard procedure. researchgate.netomicsdi.org

Electrophilic Addition Reactions Across the Alkene Moiety

The carbon-carbon double bond in tetrafluorobut-1-ene derivatives can participate in electrophilic addition reactions, although its reactivity is modulated by the strong electron-withdrawing effects of the adjacent tetrafluoroalkyl group.

The general mechanism of electrophilic addition involves the attack of the π electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate, which is subsequently trapped by a nucleophile. ksu.edu.sascience-revision.co.uksavemyexams.com In the case of fluorinated butenes, the electron-withdrawing nature of the fluorine atoms deactivates the double bond towards electrophilic attack compared to non-fluorinated alkenes. dtic.mil

Studies on related 4-halo-1,1,2-trifluorobut-1-enes show that the addition of electrophiles like chlorine (Cl₂) proceeds, albeit slowly. dtic.mildtic.mil The mechanism involves the formation of an intermediate, which can be a bridged halonium ion or an open-chain carbocation. dtic.mil For additions to terminal fluoroalkenes, calculations suggest that the electrophile (e.g., a proton or chlorine) preferentially adds to the terminal carbon (C1). dtic.mil This regioselectivity leads to the formation of a positive charge on the internal carbon (C2), which, despite being destabilized by the adjacent fluorine atoms, is generally more stable than a primary carbocation. dtic.millibretexts.org The reaction culminates with the attack of a nucleophile on this carbocationic center. libretexts.org

Table 2: Regioselectivity in Electrophilic Addition

| Alkene Substrate | Electrophile (E+) | Site of Electrophilic Attack | Intermediate |

|---|

*R_f represents a fluoroalkyl chain, such as -CF₂CF₂Br.

Cross-Coupling Reactions and Fragment Installation

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and tetrafluorobut-1-ene derivatives are excellent substrates for these transformations. wikipedia.org

Palladium catalysts are widely employed to functionalize the tetrafluorobut-1-ene framework. sigmaaldrich.commdpi.com The catalytic cycle for these reactions, such as the Heck or Suzuki-Miyaura coupling, generally involves three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. nobelprize.orglibretexts.org

The Mizoroki-Heck reaction has been successfully applied to 4-bromo-3,3,4,4-tetrafluoro-1-butene (B103247). researchgate.net In a notable example, it reacts with aryldiazonium tetrafluoroborates in the presence of a palladium(II) acetate (B1210297) catalyst to yield multi-substituted alkenes. researchgate.net This transformation proceeds with high regioselectivity under mild conditions. researchgate.net The Suzuki-Miyaura reaction, another cornerstone of palladium catalysis, is also used to create complex molecules from tetrafluorobutene derivatives, often after initial functionalization. researchgate.netwikipedia.org

Table 3: Representative Palladium-Catalyzed Heck Reaction

| Alkene Substrate | Coupling Partner | Catalyst | Solvent | Temperature | Yield |

|---|

Data sourced from Konno and co-workers' investigation into Mizoroki-Heck reactions. researchgate.net

Copper-mediated reactions offer a cost-effective and efficient alternative for the functionalization of fluorinated compounds. ecampus.comrsc.org A primary strategy involves the organozinc reagent derived from 4-bromo-3,3,4,4-tetrafluorobut-1-ene, as described in section 3.1.1. This zinc reagent can be readily transmetalated to a more reactive copper species. researchgate.netomicsdi.orgresearchgate.net

The resulting organocopper intermediate undergoes efficient cross-coupling with a variety of electrophiles, including aromatic iodides and acyl chlorides. researchgate.netomicsdi.org This two-step, one-pot sequence (zinc insertion followed by copper-mediated coupling) provides access to a broad array of organic molecules containing the desirable tetrafluoroethylene (-CF2CF2-) fragment in good to excellent yields. researchgate.netomicsdi.org Another approach utilizes a silyl (B83357) reagent, prepared from the bromo-butene precursor, which smoothly couples with iodoarenes in the presence of a copper(I) mediator. researchgate.netresearchgate.net

Table 4: Copper-Mediated Cross-Coupling with Various Electrophiles

| Organometallic Reagent | Electrophile | Catalyst/Mediator | Product Type | Yield Range |

|---|---|---|---|---|

| (CH₂=CHCF₂CF₂)-ZnBr | Aromatic Iodides | Cu(I) species (from transmetalation) | Aryl-CF₂CF₂-CH=CH₂ | Good |

| (CH₂=CHCF₂CF₂)-ZnBr | Acyl Chlorides | Cu(I) species (from transmetalation) | R-CO-CF₂CF₂-CH=CH₂ | Good to Excellent |

Data compiled from studies on the synthetic utility of tetrafluoroethylene-containing reagents. researchgate.netresearchgate.netresearchgate.netbeilstein-journals.org

Reductive Coupling with Carbonyl Compounds

The reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various carbonyl compounds has been shown to proceed efficiently. In the presence of methyllithium (B1224462) (MeLi) without lithium bromide (LiBr), the reaction with 2.4 equivalents of a carbonyl compound at -78 °C for two hours results in the corresponding adducts in high to excellent yields. thieme-connect.com This method provides a pathway to synthesize unsymmetrical 2,2,3,3-tetrafluoro-1,4-diol derivatives, which were previously unreported. thieme-connect.com

Another approach involves the use of triethyl(1,1,2,2-tetrafluorobut-3-enyl)silane, which can be prepared from 4-bromo-3,3,4,4-tetrafluorobut-1-ene. This silane (B1218182) derivative reacts with aldehydes in the presence of a catalytic amount (1 mol%) of tetrabutylammonium (B224687) fluoride, yielding the desired adducts in good to high yields. thieme-connect.com

A study has also reported the reductive coupling of 4-bromo-3,3,4,4-tetrafluoro-1-butene with aldehydes using MeLi/LiBr-free conditions, leading to the formation of structurally unprecedented fluorinated materials. researchgate.net

Table 1: Reductive Coupling of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene with Carbonyl Compounds

| Carbonyl Compound | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Various | 2.4 equiv. MeLi/LiBr-free | -78 °C, 2 h | Corresponding adducts | High to excellent | thieme-connect.com |

| Aldehydes | Triethyl(1,1,2,2-tetrafluorobut-3-enyl)silane, 1 mol% TBAF | - | Desired adducts | Good to high | thieme-connect.com |

Cross-Coupling with Aromatic Iodides and Acyl Chlorides

A significant advancement in the application of 3,4,4,4-tetrafluorobut-1-ene chemistry is the development of a practical method for installing the tetrafluoroethylene fragment into organic molecules. This is achieved through the cross-coupling reaction of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide with various electrophiles. researchgate.netbeilstein-journals.orgnih.gov This organozinc reagent is prepared by the insertion of a zinc-silver couple into the C-Br bond of 4-bromo-3,3,4,4-tetrafluorobut-1-ene in dimethylformamide (DMF) at 0 °C. researchgate.netbeilstein-journals.orgnih.gov The resulting reagent is thermally stable and can be stored for extended periods. researchgate.netbeilstein-journals.orgnih.gov

This organozinc reagent can be transmetalated to copper species, which then undergo cross-coupling reactions with a variety of aromatic iodides and acyl chlorides. researchgate.netbeilstein-journals.orgnih.govomicsdi.org These reactions produce a broad range of molecules containing the -CF2CF2- fragment in good to excellent yields. researchgate.netbeilstein-journals.orgnih.govomicsdi.org This methodology has been highlighted as a practical synthetic tool for creating functional molecules with this important structural motif. nih.gov

Furthermore, a tetrafluoroethylene-containing silyl reagent, also prepared from 4-bromo-3,3,4,4-tetrafluorobut-1-ene, has been shown to react smoothly with various iodoarenes in the presence of copper(I), silver(I), and pyridine (B92270) in DMF at 60 °C, affording the corresponding aromatic compounds with the -CF2CF2- group in moderate to good yields. researchgate.net

Table 2: Cross-Coupling Reactions with (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide

| Electrophile | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic Iodides | Cu species (from transmetalation) | CF2CF2-containing aromatic compounds | Good to excellent | researchgate.netbeilstein-journals.orgnih.govomicsdi.org |

| Acyl Chlorides | Cu species (from transmetalation) | CF2CF2-containing ketones | Good to excellent | researchgate.netbeilstein-journals.orgnih.govomicsdi.org |

Polymerization and Oligomerization Mechanisms

Radical Copolymerization Pathways

This compound, specifically its derivative 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB), has been utilized in radical copolymerization reactions. The radical copolymerization of chlorotrifluoroethylene (B8367) (CTFE) with BTFB, initiated by tert-butylperoxypivalate, has been successfully demonstrated. researchgate.net The resulting poly(CTFE-co-BTFB) copolymers are random in nature, with the microstructure confirmed by NMR spectroscopy and elemental analysis. researchgate.net A range of copolymers with varying compositions, from 17 to 89 mol % of CTFE, have been synthesized. researchgate.net In these copolymerizations, CTFE is consistently found to be the less reactive comonomer. researchgate.net

The thermal properties of these copolymers are dependent on the BTFB content. The 10% weight loss temperature (Td10%) ranges from 163 to 359 °C, decreasing with higher BTFB content due to the increased number of weaker C-H and C-Br bonds. researchgate.net Conversely, the glass transition temperature (Tg) ranges from 19 to 39 °C and decreases with increasing BTFB content, which is attributed to the increased flexibility of the polymer chains with the incorporation of the fluorobrominated lateral groups. researchgate.net These copolymers, bearing reactive pendant bromo groups, are considered promising candidates for various applications. researchgate.net

In situ Polymerization of Derivatives

The concept of in situ polymerization has been applied to derivatives of fluorine-containing compounds to create novel materials. For instance, novel fluoroterphenyl-containing main-chain polyethers have been synthesized using in situ SNAr (nucleophilic aromatic substitution) polymerization. acs.org This method involves the polymerization of fluorine-substituted terphenyls with aliphatic diols. acs.org The polymer yields were observed to decrease as the length of the alkyl diol increased. acs.org This synthetic strategy is noted for reducing side reactions and increasing the purity of the resulting liquid crystals. acs.org

While not directly involving this compound in the polymerization step, the synthesis of the monomer precursors can be derived from it. For example, unique negative dielectric molecules with a tetrafluorocyclohexa-1,3-diene moiety, used in liquid crystal applications, have been synthesized from 4-bromo-3,3,4,4-tetrafluorobut-1-ene. acs.org

Cycloaddition Reactions

Diels-Alder Reactions with Conjugated Dienes

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been explored with fluorinated alkenes. wikipedia.orgsigmaaldrich.com While specific studies focusing solely on this compound as the dienophile in Diels-Alder reactions are not extensively detailed in the provided results, related fluorinated compounds demonstrate the utility of this reaction. For example, acetylene (B1199291) derivatives containing a tetrafluoroethylene group have been shown to undergo smooth Diels-Alder reactions with various 1,3-dienes to yield corresponding cyclohexadiene derivatives. researchgate.net

The general principle of the Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com The reaction is concerted and stereospecific. wikipedia.org In the context of fluorinated compounds, trifluorovinyl substances react well with various dienes to give trifluorinated cyclohexene (B86901) derivatives in a regiospecific manner. researchgate.net This suggests that the electron-withdrawing nature of the fluorine atoms in this compound would likely make it a reactive dienophile in such cycloadditions.

A related compound, 1,1,4,4-tetrafluorobutatriene, undergoes Diels-Alder reactions with various dienes at low temperatures. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-3,3,4,4-tetrafluorobut-1-ene |

| Methyllithium |

| Lithium bromide |

| Triethyl(1,1,2,2-tetrafluorobut-3-enyl)silane |

| Tetrabutylammonium fluoride |

| (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide |

| Zinc-silver couple |

| Dimethylformamide |

| Aromatic Iodides |

| Acyl Chlorides |

| Copper(I) |

| Silver(I) |

| Pyridine |

| Chlorotrifluoroethylene |

| tert-Butylperoxypivalate |

| 1,1,4,4-Tetrafluorobutatriene |

| Acetylene |

| Cyclohexadiene |

| Trifluorovinyl substances |

Rearrangement Reactions and Isomerization Pathways

The study of rearrangement and isomerization reactions of this compound is an area of specialized research, often overshadowed by the extensive investigations into its more commercially prominent isomer, 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). While direct and extensive literature on the isomerization of this compound is limited, valuable insights can be drawn from related fluorinated alkenes and theoretical studies. These investigations highlight the potential pathways and influencing factors for such transformations, which are critical for optimizing reaction conditions and preventing the formation of undesired byproducts in synthetic applications.

Research into the rearrangement of analogous compounds, such as 4-halo-1,1,2-trifluorobut-1-enes, reveals the propensity of these molecules to undergo complex structural reorganization. For instance, the reaction of these compounds with halogens can lead to the formation of three-membered halonium ions, which can then rearrange into more stable five-membered ring halonium ions. dtic.mildtic.mil Quantum chemical calculations have shown that these five-membered ring intermediates can be significantly more stable (by 11 to 27 kcal/mol) than their three-membered or open-chain counterparts, driving the reaction towards rearranged products. dtic.mil

Furthermore, metal-catalyzed processes have been shown to induce isomerization in related fluorinated olefins. For example, rhodium complexes can catalyze C-F and C-H bond activations, leading to rearrangements. nih.gov In the presence of a fluorosilane, a rhodium complex can facilitate a C-H bond activation followed by a 1,2-fluorine shift. nih.gov While this specific study focused on HFO-1234yf, the principles of metal-catalyzed fluorine shifts are applicable to the broader class of fluorinated butenes.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of thermal decomposition and potential isomerization of fluorinated propenes. energy-proceedings.orgresearchgate.net These studies indicate that thermal decomposition often proceeds through radical intermediates, with H and CF3 radicals playing a dominant role. researchgate.net The energy barriers for various bond cleavages and rearrangements can be calculated, providing a theoretical basis for predicting the most likely reaction pathways. For instance, the pyrolysis of HFO-1234yf on a copper surface has been shown to have a reduced energy requirement compared to a copper-free environment, indicating the catalytic role of the metal surface in facilitating bond breaking and rearrangement. energy-proceedings.org

A specific type of rearrangement, a nih.govsmolecule.com-proton shift, has been observed in derivatives of tetrafluoropentenylidene amines, which can be synthesized from precursors related to this compound. This reaction proceeds smoothly under the influence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to rearranged products with a high degree of chirality transfer. researchgate.net

The table below summarizes key findings from research on rearrangement and isomerization reactions of this compound and related compounds.

| Reactant/System | Reaction Type | Key Findings | Reference(s) |

| 4-Halo-1,1,2-trifluorobut-1-enes | Halogenation and Rearrangement | Formation of 3-membered halonium ions that rearrange to more stable 5-membered ring intermediates. | dtic.mildtic.mil |

| (R)-N-(2,2,3,3-tetrafluoropent-4-en-1-ylidene)-1-phenylethylamine derivatives | nih.govsmolecule.com-Proton Shift | Smooth rearrangement with high chirality transfer in the presence of DBU. | researchgate.net |

| HFO-1234yf with Rhodium complex and fluorosilane | C-H Activation and 1,2-Fluorine Shift | Catalytic rearrangement involving a fluorine shift mechanism. | nih.gov |

| HFO-1234yf on Cu(111) surface | Catalytic Pyrolysis (DFT Study) | Copper surface reduces the energy barrier for pyrolysis, indicating catalytic activity. | energy-proceedings.org |

While direct experimental data on the isomerization of this compound remains scarce in publicly available literature, the existing body of research on related fluorinated compounds provides a solid foundation for understanding the potential rearrangement pathways it may undergo. These studies underscore the importance of reaction conditions, catalysts, and substrate structure in directing the outcome of these transformations.

Spectroscopic and Analytical Data for this compound Not Available

Following a comprehensive search for scientific literature and spectral data, it has been determined that there is insufficient public information to generate a detailed article on the advanced spectroscopic and analytical characterization of This compound (structure: CH₂=CH-CHF-CF₃).

The request specified a focus solely on this compound, with a detailed outline covering various NMR and Mass Spectrometry techniques. However, searches for relevant ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) data for this specific molecule did not yield the necessary research findings or data required for the article.

Investigations into the chemical literature revealed that information is widely available for a different, more commercially common isomer, 3,3,4,4-tetrafluorobut-1-ene (structure: CH₂=CH-CF₂-CF₂H), and its synthetic precursor, 4-bromo-3,3,4,4-tetrafluorobut-1-ene. nih.govresearchgate.netresearchmap.jpresearchgate.net These compounds are structurally distinct from the requested this compound, and therefore, their analytical data cannot be used to describe the target molecule as per the provided instructions.

Additionally, searches using the CAS number sometimes associated with fluorinated butenes, 66711-86-2, consistently identify the compound as 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) (CF₃-CH=CH-CF₃), which is a different chemical entity altogether.

Due to the lack of specific, verifiable analytical data for this compound in the public domain, it is not possible to fulfill the request to create an article with detailed research findings and data tables for the specified characterization methodologies.

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a principal analytical technique for identifying the functional groups present in a molecule. For 3,4,4,4-Tetrafluorobut-1-ene, the IR spectrum is characterized by absorption bands corresponding to its specific bonds. The key functional groups are the carbon-carbon double bond (C=C) of the alkene and the multiple carbon-fluorine (C-F) bonds.

The presence of the terminal alkene group (RCH=CH₂) gives rise to several characteristic absorptions. A C=C stretching vibration is expected in the range of 1645-1640 cm⁻¹. docbrown.info Additionally, C-H stretching vibrations associated with the vinyl group typically appear between 3095 and 3010 cm⁻¹. docbrown.info C-H bending vibrations for a terminal alkene also produce notable bands.

The tetrafluoroethyl moiety (-CF₂CF₂) introduces strong absorption bands due to C-F stretching vibrations. These are typically found in the region of 1200-1100 cm⁻¹ and are often the most intense peaks in the spectrum of a fluorinated compound. For instance, in the related compound 4-bromo-3,3,4,4-tetrafluorobutan-1-ol, strong asymmetric C-F stretching vibrations are observed at 1203 cm⁻¹ and 1143 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H (vinyl) | Stretch | 3095 - 3010 | Medium |

| C=C (alkene) | Stretch | 1645 - 1640 | Medium, Sharp |

| C-F | Stretch | 1200 - 1100 | Strong |

This table is generated based on typical values for the specified functional groups. docbrown.infolibretexts.org

Chromatographic Separations in Compound Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. libretexts.org

Column Chromatography Techniques

Column chromatography is a fundamental preparative technique used to isolate and purify compounds from reaction mixtures. In syntheses involving this compound or its bromo-analogue, 4-bromo-3,3,4,4-tetrafluorobut-1-ene, column chromatography is routinely employed to purify the resulting products. researchmap.jpresearchgate.net The crude reaction mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column to separate the components. scribd.com

The choice of eluent is critical for achieving good separation. For derivatives of this compound, common solvent systems include mixtures of a nonpolar solvent like n-hexane or chloroform (B151607) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O). acs.orgrsc.org The polarity of the eluent is adjusted to control the elution rate of the compounds.

Table 2: Examples of Column Chromatography Conditions for Purifying Derivatives

| Starting Material/Reactant | Product Type | Eluent System | Reference |

|---|---|---|---|

| 4-bromo-3,3,4,4-tetrafluorobut-1-ene | N-C Axially Chiral Indole | n-hexane/EtOAc = 20:1 | rsc.org |

| 4-bromo-3,3,4,4-tetrafluorobut-1-ene | Dideoxy-tetrafluorinated Hexose Precursor | CHCl₃/Et₂O = 80:20 | acs.org |

| N-methoxybenzamide & bromo-alkene | (E)-2-(4-Bromo-3,3,4,4-tetrafluorobut-1-enyl)benzamide | PE/EtOAc = 4:1 | thieme-connect.de |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid and sensitive analytical method used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of fractions collected from column chromatography. libretexts.orguvic.ca A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. basicmedicalkey.com The plate is then placed in a developing chamber with a shallow pool of a suitable solvent. uvic.ca

As the solvent moves up the plate by capillary action, it separates the components of the sample. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify compounds. uvic.ca For derivatives of this compound, TLC is performed on silica gel plates, and spots are often visualized under UV light or by staining with a potassium permanganate (B83412) (KMnO₄) solution. thieme-connect.de

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

While this compound itself is an achiral molecule, it serves as a valuable building block in asymmetric synthesis to create chiral molecules that require enantiomeric purity analysis. researchgate.netsoton.ac.uk High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of these chiral products. uma.esmdpi.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. mdpi.com Polysaccharide-based columns, such as Chiralpak® series, are frequently used for this purpose. rsc.orgnih.gov By analyzing the chromatogram, the ratio of the two enantiomers can be determined, and the enantiomeric excess can be calculated. researchgate.net

In studies involving the synthesis of axially chiral compounds from 4-bromo-3,3,4,4-tetrafluorobut-1-ene, HPLC with a chiral column was used to confirm the stereochemical outcome of the reaction. rsc.org

Table 3: HPLC Conditions for Enantiomeric Excess (ee) Determination of a Chiral Derivative

| HPLC Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time (t_r) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Chiralpak® IA-3 | n-hexane/i-PrOH = 90:10 | 1.0 mL/min | 273 nm | t_r (minor) = 23.9 min, t_r (major) = 26.5 min | 92% | rsc.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no single-crystal X-ray diffraction data for this compound has been reported, likely due to its low boiling point, the structures of its solid derivatives have been successfully elucidated using this technique. researchgate.net This analysis provides invaluable information about bond lengths, bond angles, and the conformational preferences of molecules containing the tetrafluorobutyl group.

For example, the crystal structure of a methoxy-substituted tricyclic π-conjugated molecule, synthesized in a multi-step process from 4-bromo-3,3,4,4-tetrafluorobut-1-ene, has been determined. researchmap.jpmdpi.com The analysis revealed specific details about its solid-state packing and molecular geometry.

Table 4: Crystallographic Data for a Derivative of this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₉H₁₄F₄O | mdpi.com |

| Molecular Weight | 334.30 g/mol | mdpi.com |

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | P 2₁ 2₁ 2₁ | mdpi.com |

| a (Å) | 5.5586(7) | mdpi.com |

| b (Å) | 9.2038(15) | mdpi.com |

| c (Å) | 29.282(4) | mdpi.com |

| V (ų) | 1498.1(4) | mdpi.com |

| Z | 4 | mdpi.com |

This crystallographic data is crucial for understanding how the inclusion of the CF₂CF₂ moiety influences molecular structure and intermolecular interactions in the solid state, which is vital for the design of functional materials like liquid crystals and luminophores. researchgate.netrsc.org

Theoretical and Computational Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules like 3,4,4,4-Tetrafluorobut-1-ene. These methods model the behavior of electrons to predict molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust quantum mechanical method known for its high accuracy and computational efficiency in studying molecular systems. researchgate.net It has been widely applied to investigate the properties of fluorinated alkenes. For instance, in studies of the structurally similar compound 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf), DFT simulations using the M06-2X functional with a 6–311++(d,p) basis set have been employed to explore its thermal decomposition. researchgate.net Such calculations are crucial for determining the energetic landscape of chemical reactions.

DFT is used to compute key parameters such as the energy barriers of reaction pathways. researchgate.net In the case of HFO-1234yf, the energy barrier for the initial excitation from its ground state to the lowest triplet state was calculated to be 264.67 kJ mol⁻¹. researchgate.net Similarly, for a substituted tetrafluorobutene derivative, the activation energy for a β-fluorine elimination process was computed to be 67.3 kJ/mol at the M06-2X/6-311+G(d,p) level of theory. smolecule.com These calculations provide quantitative data on reaction feasibility and kinetics.

| Compound/Reaction | DFT Method | Calculated Parameter | Value (kJ mol⁻¹) | Source |

|---|---|---|---|---|

| HFO-1234yf Excitation to Triplet State | M06-2X/6–311++(d,p) | Energy Barrier | 264.67 | researchgate.net |

| HFO-1234yf Homolytic Cleavage (Pathway 5) | M06-2X/6–311++(d,p) | Energy Barrier | 205.70 | researchgate.net |

| β-Fluorine Elimination in 2-chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene | M06-2X/6-311+G(d,p) | Activation Energy | 67.3 | smolecule.com |

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy gap between these orbitals is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scispace.comresearchgate.net

Computational analysis can map the distribution of these frontier orbitals across a molecule. The location of the LUMO, for example, can indicate the most probable site for a nucleophilic attack. In a study of 2-chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene, computational results showed that the LUMO is localized at the C3 carbon, identifying it as the site susceptible to attack by an alkoxide. smolecule.com Similarly, the location of the HOMO indicates the region most likely to donate electrons in a reaction with an electrophile. This analysis helps in predicting how the molecule will interact with other reagents. scispace.com

| Parameter | Value (eV) | Source |

|---|---|---|

| EHOMO | –7.7964 | scispace.com |

| ELUMO | –1.5821 | scispace.com |

| Energy Gap (ELUMO – EHOMO) | 6.2143 | scispace.com |

Data for 3-trifluoromethylphenylchloroformate, presented to illustrate typical values from molecular orbital analysis.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathways a reaction will follow. Studies on the thermal decomposition of HFO-1234yf have proposed as many as 22 different chemical reaction pathways. researchgate.net

These computational investigations indicated that the decomposition of HFO-1234yf is initiated by its excitation to a triplet state, followed by the cracking of C-C, C-F, and C-H bonds to generate various radicals. researchgate.net The study found that H and CF3 radicals are the dominant species in the subsequent radical chain reactions. researchgate.net By comparing the calculated energy barriers for each proposed step, the most kinetically favorable pathway can be identified. For HFO-1234yf, a specific homolytic cleavage reaction was determined to be the most preferred route due to its low energy barrier of 205.70 kJ mol⁻¹. researchgate.net Furthermore, computational studies have also been used to analyze the atmospheric oxidation pathways of HFO-1234yf initiated by reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃). nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical properties and chemical reactivity. Computational chemistry provides essential tools for performing detailed conformational analyses of flexible molecules like fluorinated alkanes and alkenes. soton.ac.uk

Studies on related 1,3-difluorinated alkanes show that fluorine substitution has a profound impact on the conformational profile, and this effect is dependent on the polarity of the surrounding medium. soton.ac.uk Using computational models, researchers can calculate the relative energies of different conformers (spatial arrangements of atoms). For example, in 1,3-difluoropropane, the gg(l) conformation was identified as the minimum energy state in the gas phase. soton.ac.uk However, the relative stability of other conformers changes in solvents of different polarities, an effect that can be simulated using continuum solvation models. soton.ac.uk For other molecules, a combination of gas-phase electron diffraction and ab initio calculations has been used to determine torsional potentials, which describe the energy changes as a molecule rotates around a single bond. researchgate.net

Predictive Modeling for Synthetic Outcomes and Selectivity

A key goal of computational chemistry is to develop models that can predict the outcomes of chemical reactions, including product distribution and selectivity. By understanding the underlying reaction mechanisms and kinetics, predictive models can be constructed.

For HFO-1234yf, a detailed kinetic model for its combustion in air has been developed. nih.govnist.gov This model incorporates hundreds of elementary reactions and chemical species to simulate the complex processes occurring during combustion. nih.govnist.gov Such models can be used to predict important macroscopic properties like burning velocity and flammability limits. nih.gov

Predictive modeling also extends to synthetic chemistry. Computational studies can explain and predict regioselectivity by analyzing stereoelectronic and steric factors. smolecule.com As noted earlier, the calculated localization of the LUMO on a specific atom can predict where a nucleophile will attack, thus forecasting the structure of the resulting product. smolecule.com By elucidating reaction pathways and identifying the products with the lowest formation energy barriers, these models provide valuable foresight for planning and optimizing chemical syntheses. researchgate.net

Applications As a Building Block in Advanced Materials and Chemical Synthesis

Precursor for Functional Materials with Tetrafluoroethylene (B6358150) (CF₂CF₂) Units

Organic molecules that contain the tetrafluoroethylene (CF₂CF₂) scaffold are sought after for their unique properties, which make them suitable for applications as functional materials, including liquid crystals and light-emitting materials nih.gov. Historically, the synthesis of molecules containing this moiety often required the use of explosives or specialized fluorinating agents nih.gov. The use of building blocks like 4-bromo-3,3,4,4-tetrafluorobut-1-ene provides a more direct and efficient pathway to create these complex fluorinated molecules through standard carbon-carbon bond-forming reactions nih.gov. This approach has opened avenues for the development of novel fluorinated sugars, liquid crystals, and light-emitting molecules nih.gov.

The introduction of fluorine atoms into organic molecules is a key strategy in the design of modern liquid crystals (LCs) for display technologies beilstein-journals.orgnih.gov. Fluorine's high electronegativity allows it to form stable, polar bonds with carbon, which can be used to control the dielectric anisotropy of the LC molecule—a critical parameter for display operation beilstein-journals.orgnih.gov. 4-bromo-3,3,4,4-tetrafluorobut-1-ene serves as a versatile precursor for synthesizing liquid crystals that incorporate the CF₂CF₂ group nih.gov. By strategically placing this fluorinated segment within the molecular structure, chemists can fine-tune the physical and thermodynamic properties of the resulting materials to meet the demands of specific applications, such as twisted nematic (TN) or vertical alignment (VA) liquid crystal displays (LCDs) beilstein-journals.org.

The incorporation of fluorinated units derived from 3,4,4,4-tetrafluorobut-1-ene can significantly influence the photoluminescent behavior of liquid crystalline materials nih.gov. The luminescence of organic molecules in condensed phases, such as liquid crystal or solid states, is highly dependent on both their individual molecular structure and their aggregated structure mdpi.com. Often, luminescent organic molecules suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their light emission is reduced or completely suppressed in the solid state mdpi.com.

However, strategic molecular design, including the introduction of bulky fluorinated groups, can alter intermolecular interactions and mitigate quenching effects mdpi.com. Research into luminescent liquid crystals has shown that modifying the aggregated structure through phase transitions (e.g., from crystal to liquid crystal to isotropic liquid) can lead to interesting photophysical phenomena, such as negative thermal quenching, where luminescence intensity actually increases at higher temperatures mdpi.com. This occurs because less-emissive aggregates formed in the crystalline state can dissociate into more emissive monomeric forms in the isotropic phase mdpi.com. By using building blocks like this compound, materials can be designed to control these aggregation states and enhance solid-state luminescence, which is crucial for applications in organic light-emitting diodes (OLEDs) and sensors rsc.org.

Dielectric anisotropy (Δε) is a fundamental property of liquid crystals that dictates their alignment in an electric field and is essential for display applications iphy.ac.cn. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director iphy.ac.cn. A significant effort in materials science is dedicated to developing liquid crystals with either positive or negative dielectric anisotropy by strategically introducing the C–F bond or the dipole of a CF₂ group parallel or perpendicular to the long molecular axis nih.gov.

The tetrafluoroethylene unit derived from this compound can be incorporated into LC structures to precisely control this property nih.govnih.gov. Depending on its orientation within the final molecule, the strong dipole moment associated with the C-F bonds can either enhance the dipole moment parallel to the long axis, leading to positive Δε, or perpendicular to it, resulting in negative Δε beilstein-journals.orgnih.gov. This tunability is critical for advanced display modes that require specific dielectric properties for their operation beilstein-journals.org.

| Property | Description | Relevance to Liquid Crystal Displays |

| Positive Dielectric Anisotropy (Δε > 0) | The dielectric permittivity parallel to the molecular director is greater than the perpendicular component (ε∥ > ε⊥). Molecules align parallel to an applied electric field. | Required for traditional Twisted Nematic (TN) LCD technology beilstein-journals.org. |

| Negative Dielectric Anisotropy (Δε < 0) | The dielectric permittivity perpendicular to the molecular director is greater than the parallel component (ε⊥ > ε∥). Molecules align perpendicular to an applied electric field. | Required for modern Vertical Alignment (VA) LCD technology beilstein-journals.orgnih.gov. |

Beyond liquid crystals, this compound is a precursor for a broader class of light-emitting materials nih.gov. The CF₂CF₂ moiety can be integrated into organic molecules designed for use in OLEDs and other electroluminescent devices nih.govrsc.org. In these applications, the fluorinated segments can improve material stability, influence the energy levels (HOMO/LUMO) of the molecule, and enhance electron transport properties, which are all critical for efficient device performance rsc.org. By creating molecules with tailored electronic and photophysical properties, the use of this fluorinated building block contributes to the development of next-generation lighting and display technologies nih.gov.

The vinyl group (C=C double bond) in this compound and its derivatives makes it a suitable monomer for radical polymerization and copolymerization reactions researchgate.net. This allows for the creation of specialized fluoropolymers and copolymers with unique properties imparted by the fluorinated side chains chemimpex.com20.210.105. For example, the radical copolymerization of 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) with other monomers, such as chlorotrifluoroethylene (B8367) (CTFE), has been successfully demonstrated researchgate.net. The resulting copolymers combine the properties of both monomers, leading to materials with tunable characteristics. The presence of the pendant bromo group in the poly(CTFE-co-BTFB) copolymers also offers a reactive site for further chemical modification, making them suitable for a variety of applications researchgate.net.

Research on the copolymers of chlorotrifluoroethylene (CTFE) and 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) has shown that their thermal stability is directly related to the monomer composition. The temperature at which 10% weight loss occurs (Td10%), a key measure of thermal stability, can be tuned over a wide range.

Thermal Stability of Poly(CTFE-co-BTFB) Copolymers

| Molar % of CTFE in Copolymer | Molar % of BTFB in Copolymer | Td10% (°C) | Glass Transition Temp (Tg) (°C) |

|---|---|---|---|

| 17 | 83 | 163 | 19 |

Data sourced from research on the radical copolymerization of CTFE with BTFB researchgate.net.

As shown in the table, a higher content of the less stable BTFB monomer, which contains C-H and C-Br bonds, leads to a lower decomposition temperature. Conversely, increasing the proportion of CTFE enhances the thermal stability significantly researchgate.net. These fluoropolymers are candidates for applications requiring high performance under extreme conditions, such as specialty coatings, seals, and advanced electronic components researchgate.netchemimpex.com.

Preparation of Specialized Fluorinated Polymers and Copolymers

Role as a Monomer in Polymerization Reactions

4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) functions as a monomer in radical copolymerization reactions. researchgate.net In a notable example, BTFB is copolymerized with chlorotrifluoroethylene (CTFE) using tert-butylperoxypivalate as an initiator to yield random copolymers. researchgate.net A broad range of poly(CTFE-co-BTFB) copolymers can be synthesized with varying monomer ratios, containing from 17 to 89 mol % of CTFE. researchgate.net

The thermal properties of these copolymers are highly dependent on the BTFB content. The temperature at which 10% weight loss occurs (Td10%) ranges from 163 °C to 359 °C. researchgate.net This variation is attributed to the increased number of C-H and C-Br bonds, which are susceptible to breakdown, as the molar percentage of BTFB in the copolymer increases. researchgate.net Conversely, the glass transition temperature (Tg) decreases from 39 °C to 19 °C with higher BTFB content, a trend resulting from the increased flexibility imparted by the fluorobrominated lateral chains. researchgate.net The presence of reactive pendant bromo groups in these fluoropolymers makes them suitable candidates for further modification and various applications. researchgate.net

Table 1: Properties of Poly(CTFE-co-BTFB) Copolymers

| CTFE in Feed (mol %) | CTFE in Copolymer (mol %) | Td10% (°C) | Tg (°C) |

|---|---|---|---|

| 25 | 17 | 163 | 19 |

| 50 | 36 | 254 | 25 |

| 75 | 61 | 321 | 33 |

| 95 | 89 | 359 | 39 |

This table summarizes the composition and thermal properties of copolymers synthesized from Chlorotrifluoroethylene (CTFE) and 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB). Data sourced from research on their radical copolymerization. researchgate.net

Formation of Fluorescent Nanofibrous Templates

Organic molecules incorporating a tetrafluoroethylene (-CF₂CF₂-) moiety are valuable in the development of functional materials, including light-emitting molecules. nih.gov The compound 4-bromo-3,3,4,4-tetrafluorobut-1-ene serves as a key, readily available fluorinated substrate for synthesizing these materials through efficient carbon-carbon bond formation reactions. nih.gov Its utility in this area circumvents methods that rely on less stable or more hazardous reagents. nih.gov The ability to transform functional groups at both ends of the 4-bromo-3,3,4,4-tetrafluorobut-1-ene molecule allows for its incorporation into larger systems designed to have specific photoluminescent properties. nih.gov

Synthesis of Biologically Relevant Fluorinated Organic Molecules

The introduction of fluorine into organic molecules can significantly alter their properties. This compound derivatives are instrumental in building fluorinated scaffolds for molecules of biological interest, particularly carbohydrates.

Preparation of Fluorinated Sugars and Derivatives

The synthesis of fluorinated sugar analogs is a key application of 4-bromo-3,3,4,4-tetrafluorobut-1-ene. nih.gov This compound provides a direct route to incorporating the CF₂CF₂ group into carbohydrate structures. nih.gov The synthetic strategy often involves the reaction of a lithiated derivative of the fluorinated butene with a chiral starting material, such as a glyceraldehyde-derived sulfinylimine. This reaction controls the stereochemistry of the newly formed chiral center, leading to the formation of tetrafluorinated aminosugars. Subsequent chemical steps, including diol deprotection and ozonolysis of the alkene, yield the final fluorinated aminosugar derivative.

Intermediate for Complex Polyfluorinated Organic Scaffolds

Beyond its use in polymerization and the synthesis of specific biomolecules, this compound is a foundational intermediate for constructing more elaborate polyfluorinated organic structures, including those containing acetylene (B1199291) and multi-substituted aromatic functionalities.

Construction of CF₂CF₂-Containing Acetylene Derivatives

A straightforward and high-yielding pathway to CF₂CF₂-containing acetylene derivatives begins with commercially available 4-bromo-3,3,4,4-tetrafluorobut-1-ene. researchgate.net The first step is its conversion to 1,3,4-tribromo-1,1,2,2-tetrafluorobutane. researchgate.net This intermediate is then treated with 3.3 equivalents of lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at 0 °C to quantitatively produce the corresponding lithium acetylide. researchgate.net This acetylide is a versatile reagent that reacts efficiently with various electrophiles, such as aldehydes, ketones, and chlorosilanes, to furnish the desired acetylene derivatives in high yields. researchgate.net

Synthesis of Multi-substituted Benzene Derivatives Bearing Fluorinated Groups

The acetylene derivatives synthesized from 4-bromo-3,3,4,4-tetrafluorobut-1-ene serve as precursors for multi-substituted benzene rings that bear the tetrafluoroethylene group. researchgate.net One method involves the Diels-Alder reaction of the CF₂CF₂-containing acetylene derivatives with various 1,3-dienes to produce cyclohexadiene intermediates. researchgate.net These intermediates can then undergo a smooth oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final multi-substituted benzene derivatives. researchgate.net

Alternatively, a tetrafluoroethylenated zinc reagent can be generated from a silyl-protected bromo-tetrafluorobutynyl derivative. researchgate.net This zinc reagent undergoes cross-coupling reactions with iodoarenes, particularly those with a directing group at the ortho position, in the presence of a copper(I) bromide catalyst, to afford benzene derivatives bearing the fluorinated acetylene side chain. researchgate.net

Catalyst and Reagent Development for Organofluorine Chemistry

The strategic introduction of fluorine-containing groups into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. This compound, through its halogenated derivatives, serves as a valuable precursor for the development of specialized organometallic reagents. These reagents are instrumental in the synthesis of complex fluorinated molecules, providing a versatile platform for introducing the 1,1,2,2-tetrafluoroethyl moiety.

The primary route to harnessing the synthetic potential of this compound involves its conversion to more reactive intermediates, notably 4-bromo-3,3,4,4-tetrafluorobut-1-ene and 3,3,4,4-tetrafluoro-4-iodobut-1-ene. These halogenated compounds are readily transformed into organometallic reagents, such as organozinc and organolithium species. The polarity of the carbon-metal bond in these reagents renders the fluorinated carbon atom nucleophilic, enabling it to participate in a variety of carbon-carbon bond-forming reactions.

Research has demonstrated the utility of these organometallic reagents in the synthesis of a diverse range of fluorinated compounds. For instance, tetrafluoroethylenated zinc reagents, prepared from 4-bromo-3,3,4,4-tetrafluorobut-1-ene, have been successfully employed in coupling reactions with various electrophiles. Similarly, organolithium reagents derived from the corresponding bromo or iodo precursors exhibit high reactivity and are valuable for additions to carbonyl compounds and other electrophilic functional groups.

The application of these reagents is particularly significant in the construction of molecules with unique biological activities and material properties. The tetrafluoroethylene scaffold imparted by these building blocks can enhance the metabolic stability, lipophilicity, and binding affinity of pharmaceutical candidates. Furthermore, the incorporation of this fluorinated motif is a key strategy in the design of advanced materials like liquid crystals and light-emitting molecules. nih.gov

Below are tables summarizing key research findings in the development and application of reagents derived from halogenated tetrafluorobutenes.

Table 1: Synthesis of Organometallic Reagents from Halogenated Derivatives of this compound

| Precursor | Reagent | Metal | Key Findings |

| 4-bromo-3,3,4,4-tetrafluorobut-1-ene | (3,3,4,4-Tetrafluorobut-1-en-1-yl)zinc bromide | Zinc | Selective zinc insertion at the C-Br bond. The resulting organozinc reagent is thermally stable and can be handled with relative ease. |

| 4-bromo-3,3,4,4-tetrafluorobut-1-ene | (3,3,4,4-Tetrafluorobut-1-en-1-yl)lithium | Lithium | Formation of a highly reactive organolithium reagent, suitable for reactions with a wide range of electrophiles. |

| 3,3,4,4-tetrafluoro-4-iodobut-1-ene | (3,3,4,4-Tetrafluorobut-1-en-1-yl)magnesium iodide | Magnesium | Preparation of a Grignard-like reagent for nucleophilic addition reactions. |

Table 2: Applications of Organometallic Reagents Derived from Tetrafluorobutene in Chemical Synthesis

| Reagent | Reaction Type | Substrate | Product | Significance |

| (3,3,4,4-Tetrafluorobut-1-en-1-yl)zinc bromide | Cross-coupling | Acid chlorides | Tetrafluoroethylenated ketones | Provides access to key intermediates for the synthesis of optically active amines and other complex molecules. |

| (3,3,4,4-Tetrafluorobut-1-en-1-yl)zinc bromide | Reductive coupling | Aldehydes | Fluorinated alcohols | Enables the diastereoselective synthesis of fluorinated sugar analogues and other biologically relevant compounds. nih.gov |

| (3,3,4,4-Tetrafluorobut-1-en-1-yl)lithium | Nucleophilic addition | Ketones | Tertiary fluorinated alcohols | A fundamental transformation for creating sterically hindered fluorinated molecules. |

| (3,3,4,4-Tetrafluorobut-1-en-1-yl)lithium | Reaction with imines | N-protected imines | Fluorinated amines | A direct route to valuable nitrogen-containing fluorinated compounds. |

While the primary role of this compound derivatives in this context is as precursors to stoichiometric reagents, the development of these building blocks is crucial for advancing organofluorine chemistry. The ability to efficiently introduce the tetrafluoroethyl group opens up new avenues for the design and synthesis of novel molecules with tailored properties.

Environmental Fate and Degradation Mechanisms Excluding Toxicology and Ecotoxicology

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, which involves non-biological processes, is the primary mechanism for the breakdown of 3,4,4,4-Tetrafluorobut-1-ene in the environment. These pathways are most significant in the atmosphere.

In the atmosphere, this compound undergoes degradation primarily through reactions with hydroxyl (OH) radicals, and to a lesser extent, through direct photolysis (the breakdown of molecules by light). The reaction with OH radicals is the dominant atmospheric removal mechanism for HFOs. fluorocarbons.org

The phototransformation of the two isomers of this compound, (E)- and (Z)-HFO-1234ze, has been studied in detail. For the (E)-isomer, the reaction with OH radicals leads to the formation of trifluoroacetic aldehyde (TFAA) as the main product. copernicus.org This TFAA is subsequently removed from the atmosphere mainly through photolysis. copernicus.org The contribution of direct photolysis to the degradation of the (E)-isomer is less than 3%, while for the (Z)-isomer, it is more significant at 13%. researchgate.netacs.org

UV absorption cross-sections have been determined, allowing for the estimation of photolysis rate coefficients. For the (E)-isomer, the rate is estimated at 3 × 10⁻⁸ s⁻¹, and for the (Z)-isomer, it is 2 × 10⁻⁷ s⁻¹. researchgate.netacs.org Ozonolysis is another potential atmospheric degradation pathway that can lead to the formation of trifluoromethane (CHF3), a potent greenhouse gas. nih.gov

Information regarding the phototransformation of this compound in water is limited, as the compound's high volatility and low water solubility suggest that atmospheric degradation pathways are far more significant.

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. For many halogenated compounds, this can be a significant degradation pathway in aquatic environments. However, specific data on the hydrolysis of this compound is not extensively documented in publicly available literature. For the analogous compound HFO-1234yf, studies have suggested that rapid degradation in groundwater aquifers and freshwater sediments is not expected. researchgate.net Given the structural similarities, it is plausible that this compound also exhibits resistance to hydrolysis in aquatic systems.

Biotic Degradation Considerations

Biotic degradation involves the breakdown of a substance by living organisms, primarily microorganisms.

Specific studies detailing the microbial degradation of this compound are scarce. However, research on the closely related HFO-1234yf has shown it to be recalcitrant to microbial metabolism under both oxygen-present (oxic) and oxygen-absent (anoxic) conditions. researchgate.net

General microbial degradation pathways for halogenated hydrocarbons can include reductive dehalogenation, which is often observed under anaerobic conditions where a halogen atom is removed and replaced with a hydrogen atom. nih.govnih.gov This process has been observed for other compounds like 4,4'-dibromodiphenyl ether and 4,4'-dichlorobiphenyl. nih.govnih.gov For some complex organic pollutants, degradation may require a consortium of different microbial strains and the presence of an additional carbon source, as the target compound may not be utilized as a sole source of carbon and energy. mdpi.commdpi.com Without specific research, it is difficult to determine if these pathways are relevant for this compound.

Atmospheric Chemistry and Lifetime Considerations

The atmospheric chemistry of this compound is the most critical factor determining its environmental impact. The presence of the double bond makes HFOs significantly more reactive towards OH radicals than their hydrofluorocarbon (HFC) counterparts. fluorocarbons.org

The table below summarizes the atmospheric lifetime and photolysis data for the isomers of this compound.

| Isomer | Tropospheric Lifetime | Major Degradation Pathway | Photolysis Contribution | Photolysis Rate Coefficient (s⁻¹) |

| (E)-HFO-1234ze | ~15 days researchgate.netacs.org | Reaction with OH radicals researchgate.netacs.org | < 3% researchgate.netacs.org | 3 × 10⁻⁸ researchgate.netacs.org |

| (Z)-HFO-1234ze | ~8 days researchgate.netacs.org | Reaction with OH radicals researchgate.netacs.org | ~13% researchgate.netacs.org | 2 × 10⁻⁷ researchgate.netacs.org |

Future Research Directions and Unexplored Avenues

Innovations in Sustainable Synthesis of Fluorinated Olefins

The industrial synthesis of fluorinated olefins, including 3,4,4,4-Tetrafluorobut-1-ene, traditionally relies on multi-step processes that can involve harsh conditions and hazardous reagents. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Green Chemistry Approaches: A primary goal is the development of catalytic systems that are both highly efficient and environmentally benign. This includes the design of catalysts based on earth-abundant metals to replace precious metal catalysts. Research into novel dehydrofluorination and dehydrochlorination catalysts, such as modified metal fluorides and oxides, aims to improve selectivity and longevity, reducing waste and energy consumption. semanticscholar.org For instance, the use of trifluoromethane (HCF3), a potent greenhouse gas and byproduct of fluoropolymer production, as a feedstock for producing fluoroalkenes represents a more sustainable approach. chemrxiv.org

Biocatalysis: The use of enzymes for the synthesis of fluorinated compounds is a promising but challenging area. While no specific enzymes for the direct synthesis of this compound have been identified, research into "fluorinases" and other biocatalysts capable of forming C-F bonds under mild conditions is a key long-term objective. nih.govacsgcipr.org These enzymatic methods offer the potential for high selectivity and reduced environmental impact. nih.gov Engineered enzymes could also be developed to perform specific transformations on fluorinated precursors. A multi-enzyme strategy using S-adenosyl-l-methionine (SAM)-dependent methyltransferases has shown promise for biocatalytic fluoroalkylation. acs.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fluorinated olefins. rsc.orgltf-gmbh.com Microreactor systems provide enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and better selectivity. beilstein-journals.orgnih.gov The ability to safely handle hazardous reagents and intermediates in a closed, continuous system is particularly advantageous for fluorination reactions. nih.gov Future work will likely focus on integrating catalytic processes within flow reactors for a more streamlined and efficient synthesis of this compound and related compounds.

Table 1: Comparison of Synthesis Methodologies for Fluorinated Olefins

| Methodology | Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Traditional Catalysis | Established technology, high throughput. | Harsh reaction conditions, use of hazardous materials, catalyst deactivation. | Development of more robust, selective, and environmentally benign catalysts (e.g., based on earth-abundant metals). |

| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. | Limited substrate scope for enzymes, low reaction rates. | Discovery and engineering of novel enzymes (e.g., fluorinases) for specific fluorination reactions. |

| Flow Chemistry | Enhanced safety and control, improved yield and selectivity, ease of scalability. ltf-gmbh.combeilstein-journals.org | High initial investment, potential for clogging in microreactors. | Integration of catalytic systems, development of multi-step continuous syntheses. |

Expansion of Reaction Scope for C-C Bond Formation

While this compound is primarily used as a refrigerant, its unique chemical structure makes it a potentially valuable building block in organic synthesis. Future research will focus on expanding its utility in forming carbon-carbon bonds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for C-C bond formation. nih.govsemanticscholar.org Research is needed to develop efficient protocols for the cross-coupling of this compound with various partners, such as aryl boronic acids and terminal alkynes. dur.ac.uk This would provide access to a wide range of novel fluorinated compounds with potential applications in pharmaceuticals and materials science. Nickel-catalyzed alkylation of the C(sp²)-F bond has been demonstrated as a viable strategy. researchgate.net

Cycloaddition Reactions: The double bond in this compound can participate in cycloaddition reactions to form cyclic and heterocyclic systems. libretexts.orgyoutube.com Exploring [4+2], [2+2], and 1,3-dipolar cycloadditions could lead to the synthesis of complex fluorinated molecules that are otherwise difficult to access. dur.ac.uk The electronic properties of the fluorinated alkene will influence the regioselectivity and stereoselectivity of these reactions, which warrants detailed mechanistic investigation.

Radical Additions: The addition of radicals to the double bond of this compound is another promising avenue for C-C bond formation. nih.gov Research into photoredox catalysis and other methods for generating carbon-centered radicals could enable the addition of a variety of functional groups to the olefin. Understanding the regioselectivity of radical addition to this asymmetric alkene is crucial for synthetic applications. rsc.org

Advanced Applications in Novel Material Systems

The incorporation of fluorine atoms into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. This compound is an attractive monomer for the creation of new fluorinated materials.

Fluoropolymer Synthesis: Future research will explore the homo- and copolymerization of this compound to create novel fluoropolymers. The properties of these polymers will depend on the polymerization conditions and the choice of comonomers. For example, copolymerization with non-fluorinated olefins could lead to materials with a tunable balance of properties. Radical copolymerization of similar fluorinated butenes, like 4-bromo-3,3,4,4-tetrafluorobut-1-ene, with other olefins has been explored to create fluoropolymers with reactive pendant groups. researchgate.net

Fluoroelastomers and Coatings: There is potential to use this compound in the synthesis of fluoroelastomers with enhanced flexibility and low-temperature performance. These materials could find applications in sealing and gasketing in demanding environments. Furthermore, polymers derived from this olefin could be used to create hydrophobic and oleophobic coatings for a variety of surfaces.

Membranes and Advanced Materials: Fluorinated polymers are known for their use in membranes for gas separation and fuel cells. Research into polymers derived from this compound could lead to new membrane materials with improved performance characteristics. The unique dielectric properties of fluorinated compounds also suggest potential applications in electronic materials.

Table 2: Potential Applications of this compound in Material Science

| Material Type | Desired Properties | Potential Applications | Research Focus |

|---|---|---|---|

| Fluoropolymers | Thermal stability, chemical resistance, low refractive index. | Specialty plastics, optical fibers. | Controlled polymerization techniques, copolymerization with functional monomers. |

| Fluoroelastomers | Low-temperature flexibility, solvent resistance. | Seals, gaskets, O-rings for automotive and aerospace. | Cross-linking chemistry, structure-property relationships. |

| Coatings | Hydrophobicity, oleophobicity, durability. | Protective coatings for textiles, electronics, and architectural surfaces. | Surface modification techniques, formulation of polymer blends. |

| Membranes | Gas permeability, chemical stability. | Gas separation, fuel cells, filtration. | Polymer architecture design, membrane fabrication and testing. |

Enhanced Understanding of Environmental Transformations through Advanced Modeling

As the use of this compound becomes more widespread, a thorough understanding of its environmental fate is crucial. Advanced computational modeling will play a key role in predicting its behavior and impact.

Atmospheric Chemistry Modeling: While it is known that this compound has a short atmospheric lifetime, detailed models are needed to predict the formation and distribution of its degradation products, such as trifluoroacetic acid (TFA). nih.govatmosphere.cool Chemical transport models can simulate the atmospheric fate of the compound on regional and global scales, taking into account factors like emissions, transport, and chemical reactions. nih.govresearchgate.net These models are essential for assessing the potential for TFA deposition in sensitive ecosystems. nih.gov

Degradation Pathway Analysis: Quantum chemical calculations can be used to elucidate the detailed mechanisms of the reactions of this compound with atmospheric oxidants like hydroxyl radicals (OH) and ozone (O3). rsc.orgacs.orgresearchgate.net These computational studies can provide insights into reaction kinetics and the branching ratios for different degradation pathways, helping to refine atmospheric models. acs.org For example, computational analysis has been used to explore the bimolecular chemistry of Criegee intermediates derived from hydrofluoroolefins. rsc.org

Aquatic and Terrestrial Fate Modeling: Although the primary environmental sink for this compound is the atmosphere, it is important to understand its potential behavior in aquatic and terrestrial environments. acs.org Modeling can be used to predict its partitioning between water, soil, and air, as well as its potential for biodegradation or abiotic degradation. acs.org Laboratory experiments have shown that while the compound is largely resistant to microbial degradation, it can be transformed by certain biomolecules. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,4,4-tetrafluorobut-1-ene, and how can fluorination efficiency be improved?

- Methodology : Fluorination reactions often employ halogen exchange (Halex) or direct fluorination using agents like SF₄ or HF. For this compound, regioselective fluorination of butene precursors is critical. Evidence suggests that using iodine as a leaving group (e.g., in 3,4,4,4-tetrafluoro-1-iodo derivatives) facilitates fluorine substitution at specific positions . Optimization involves adjusting reaction temperature (e.g., 50–80°C) and catalysts (e.g., Lewis acids) to enhance yield and purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming fluorination patterns and regiochemistry. For example, ¹⁹F NMR can distinguish between CF₃ and CF₂ groups in the molecule . X-ray crystallography is recommended for resolving stereochemical ambiguities, especially when iodine substituents are present . Computational tools like DFT calculations (e.g., Gaussian) can model electron density and predict reactivity trends .

Q. What are the thermal and chemical stability profiles of this compound under experimental conditions?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures and phase transitions. For instance, this compound derivatives show stability up to 150°C, making them suitable for high-temperature applications . Reactivity studies in polar solvents (e.g., DMSO) or acidic/basic environments should use in situ FTIR or GC-MS to monitor degradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cycloaddition reactions?

- Methodology : Discrepancies in Diels-Alder reaction rates may arise from solvent polarity or steric effects. For example, electron-deficient dienophiles like this compound exhibit slower reactivity in nonpolar solvents due to reduced orbital overlap . Systematic studies comparing reaction kinetics (via UV-Vis or NMR monitoring) under varying conditions (solvent, temperature) are recommended .

Q. What strategies enable selective functionalization of this compound for drug discovery applications?

- Methodology : Radical-mediated C–H activation or transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) can introduce functional groups (e.g., –OH, –NH₂) without disrupting fluorine substituents . For instance, Suzuki-Miyaura coupling with aryl boronic acids has been used to synthesize fluorinated analogs of bioactive molecules. Biological activity assays (e.g., enzyme inhibition) should follow OECD guidelines to validate therapeutic potential .